molecular formula C17H25NO4 B122484 N-(Acetyloxy)-N-butoxy-4-(1,1-dimethylethyl)benzamide CAS No. 145142-71-8

N-(Acetyloxy)-N-butoxy-4-(1,1-dimethylethyl)benzamide

Cat. No. B122484
M. Wt: 307.4 g/mol
InChI Key: AFQAIJFWMTYTFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Acetyloxy)-N-butoxy-4-(1,1-dimethylethyl)benzamide, also known as DMTB, is a synthetic compound that has recently gained attention in the field of scientific research due to its potential therapeutic applications. DMTB is a derivative of salicylic acid and has been shown to possess anti-inflammatory and analgesic properties.

Mechanism Of Action

The exact mechanism of action of N-(Acetyloxy)-N-butoxy-4-(1,1-dimethylethyl)benzamide is not fully understood. However, it is believed to work by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. N-(Acetyloxy)-N-butoxy-4-(1,1-dimethylethyl)benzamide has also been shown to activate the Nrf2 pathway, which plays a role in regulating cellular responses to oxidative stress.

Biochemical And Physiological Effects

N-(Acetyloxy)-N-butoxy-4-(1,1-dimethylethyl)benzamide has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, N-(Acetyloxy)-N-butoxy-4-(1,1-dimethylethyl)benzamide has been shown to have antioxidant properties and protect against oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of using N-(Acetyloxy)-N-butoxy-4-(1,1-dimethylethyl)benzamide in lab experiments is its relatively low toxicity compared to other anti-inflammatory and analgesic agents. However, one limitation is that N-(Acetyloxy)-N-butoxy-4-(1,1-dimethylethyl)benzamide is not water-soluble, which can make it difficult to administer in certain experimental settings.

Future Directions

Future research on N-(Acetyloxy)-N-butoxy-4-(1,1-dimethylethyl)benzamide could focus on its potential therapeutic applications in the treatment of various inflammatory diseases and cancer. Additionally, further studies could explore the mechanisms of action of N-(Acetyloxy)-N-butoxy-4-(1,1-dimethylethyl)benzamide and its potential interactions with other drugs. Finally, research could be conducted to improve the synthesis method of N-(Acetyloxy)-N-butoxy-4-(1,1-dimethylethyl)benzamide and increase its yield.
In conclusion, N-(Acetyloxy)-N-butoxy-4-(1,1-dimethylethyl)benzamide is a synthetic compound that has shown potential therapeutic applications in various fields of scientific research. Its anti-inflammatory, analgesic, and anticancer properties make it an interesting compound for further study. Future research could focus on its potential therapeutic applications, mechanisms of action, and synthesis optimization.

Synthesis Methods

The synthesis of N-(Acetyloxy)-N-butoxy-4-(1,1-dimethylethyl)benzamide involves the reaction of 4-tert-butylbenzoic acid with acetic anhydride and butanol in the presence of a catalyst. The resulting product is then purified through recrystallization. The yield of N-(Acetyloxy)-N-butoxy-4-(1,1-dimethylethyl)benzamide can be improved through optimization of reaction conditions, such as temperature and reaction time.

Scientific Research Applications

N-(Acetyloxy)-N-butoxy-4-(1,1-dimethylethyl)benzamide has been studied for its potential therapeutic applications in various fields of scientific research. In the field of cancer research, N-(Acetyloxy)-N-butoxy-4-(1,1-dimethylethyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use as an anti-inflammatory and analgesic agent in the treatment of inflammatory diseases such as arthritis.

properties

CAS RN

145142-71-8

Product Name

N-(Acetyloxy)-N-butoxy-4-(1,1-dimethylethyl)benzamide

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

IUPAC Name

[butoxy-(4-tert-butylbenzoyl)amino] acetate

InChI

InChI=1S/C17H25NO4/c1-6-7-12-21-18(22-13(2)19)16(20)14-8-10-15(11-9-14)17(3,4)5/h8-11H,6-7,12H2,1-5H3

InChI Key

AFQAIJFWMTYTFR-UHFFFAOYSA-N

SMILES

CCCCON(C(=O)C1=CC=C(C=C1)C(C)(C)C)OC(=O)C

Canonical SMILES

CCCCON(C(=O)C1=CC=C(C=C1)C(C)(C)C)OC(=O)C

Other CAS RN

145142-71-8

synonyms

[butoxy-(4-tert-butylbenzoyl)amino] acetate

Origin of Product

United States

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